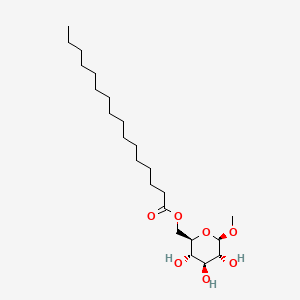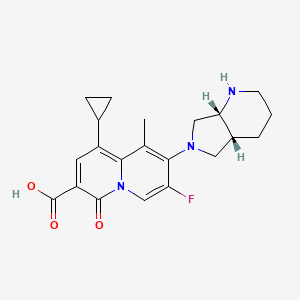
1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid is a complex organic compound with the molecular formula C21H24FN3O3 and a molecular weight of 385.432 . This compound is notable for its intricate structure, which includes a quinolizine core, a cyclopropyl group, and a fluorine atom. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid involves multiple steps, typically starting with the preparation of the quinolizine coreIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its structural similarity to known antibiotics.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit bacterial enzymes, disrupt cell wall synthesis, or interfere with DNA replication. The exact pathways and targets can vary depending on the specific application and the organism being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinolizine derivatives and fluorinated organic molecules. Compared to these, 1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
186293-50-5 |
|---|---|
Molekularformel |
C21H24FN3O3 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
8-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O3/c1-11-18-14(12-4-5-12)7-15(21(27)28)20(26)25(18)9-16(22)19(11)24-8-13-3-2-6-23-17(13)10-24/h7,9,12-13,17,23H,2-6,8,10H2,1H3,(H,27,28)/t13-,17+/m1/s1 |
InChI-Schlüssel |
LPFFKRSIFTURFF-DYVFJYSZSA-N |
Isomerische SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4C[C@H]5CCCN[C@H]5C4 |
Kanonische SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


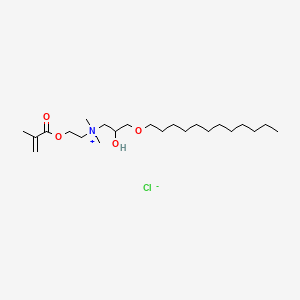
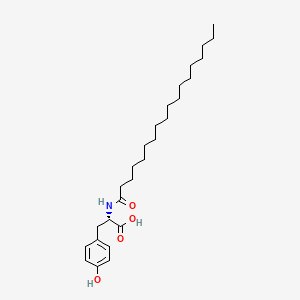
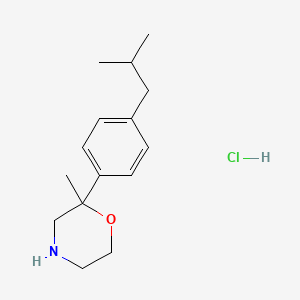
![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)
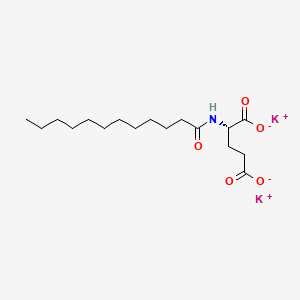
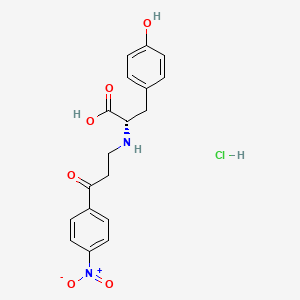
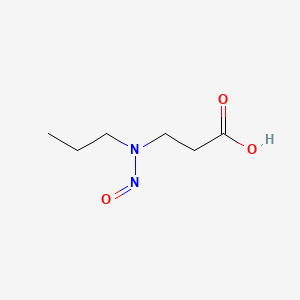
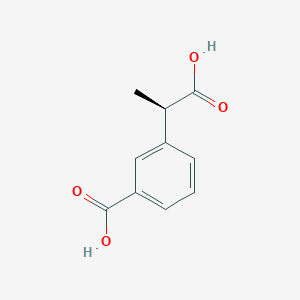
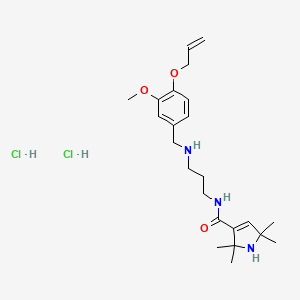

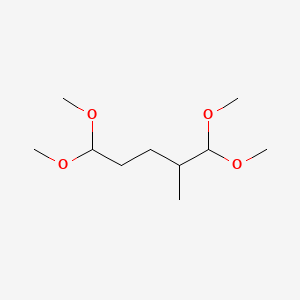
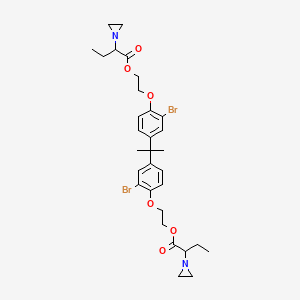
![bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid](/img/structure/B15184936.png)
